molecular formula C22H24N4O4 B4373522 N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373522
M. Wt: 408.4 g/mol
InChI Key: CUBGSGYQYRRQIO-UHFFFAOYSA-N
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Description

N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and methylphenyl groups attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxy-2-methylphenylamine with 1-methyl-1H-pyrazole-3,4-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxy-2-methylbenzoic acid, while reduction can produce 4-methoxy-2-methylphenylamine.

Scientific Research Applications

N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide
  • N,N’-bis(4-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide
  • N,N’-bis(4-methoxy-2-methylphenyl)-N,N’-diphenylbenzidine

Uniqueness

N,N’-bis(4-methoxy-2-methylphenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

3-N,4-N-bis(4-methoxy-2-methylphenyl)-1-methylpyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-13-10-15(29-4)6-8-18(13)23-21(27)17-12-26(3)25-20(17)22(28)24-19-9-7-16(30-5)11-14(19)2/h6-12H,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBGSGYQYRRQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CN(N=C2C(=O)NC3=C(C=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~,N~4~-BIS(4-METHOXY-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE

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